[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride
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Overview
Description
[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride is an organic compound that features a chiral center and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which include a hydroxyl group and a phenyl group attached to a propyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride typically involves the reaction of a chiral amine with a phenylpropyl derivative. One common method is the reductive amination of phenylacetone with a chiral amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or ethers.
Scientific Research Applications
[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The hydroxyl group plays a crucial role in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride can be compared with other similar compounds, such as:
[(1R,2S)-2-hydroxy-1-phenylpropyl]azanium;chloride: Differing in the stereochemistry, which affects its binding affinity and biological activity.
[(1R,2R)-2-hydroxy-1-phenylethyl]azanium;chloride: Lacking the propyl chain, which influences its chemical reactivity and applications.
[(1R,2R)-2-hydroxy-1-phenylbutyl]azanium;chloride: Featuring a longer alkyl chain, which alters its solubility and pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structural properties and chiral nature make it a valuable tool in scientific research and industrial production
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)[NH3+])O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)[NH3+])O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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